

The Synthesis of Tertiary Amines via Reductive Amination: A Technical Guide

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Compound of Interest

Compound Name: *N*-ethyl-*N*-methylpropan-2-amine

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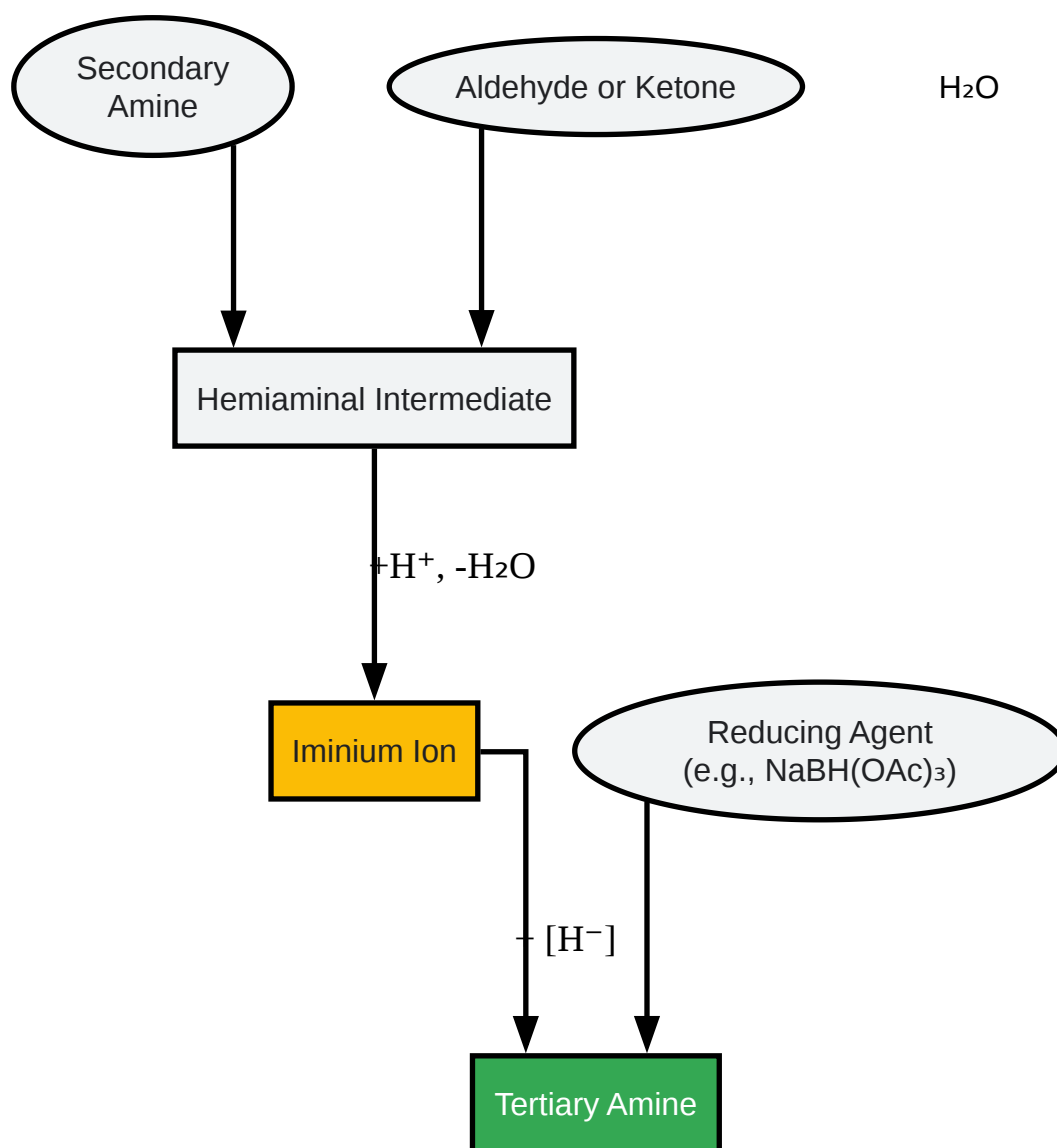
For Researchers, Scientists, and Drug Development Professionals

The introduction of a tertiary amine functional group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Reductive amination stands out as a powerful and versatile methodology for the formation of carbon-nitrogen bonds, offering a reliable route to these crucial molecular scaffolds. This whitepaper provides an in-depth technical overview of the primary methods for synthesizing tertiary amines through the reductive amination of secondary amines with carbonyl compounds. It covers classical named reactions, modern catalytic systems, and the use of specialized hydride reagents, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to aid in methodological selection and implementation.

Core Principles of Reductive Amination for Tertiary Amine Synthesis

The synthesis of tertiary amines via reductive amination involves the reaction of a secondary amine with an aldehyde or a ketone.^[1] The reaction proceeds through the formation of an electrophilic iminium ion intermediate, which is subsequently reduced by a suitable reducing agent to yield the final tertiary amine.^{[1][2]} This two-step sequence, often performed in a single pot, is a highly efficient method for C-N bond formation and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.^[2]

The general mechanism can be visualized as follows:



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Caption: General mechanism of tertiary amine synthesis via reductive amination.

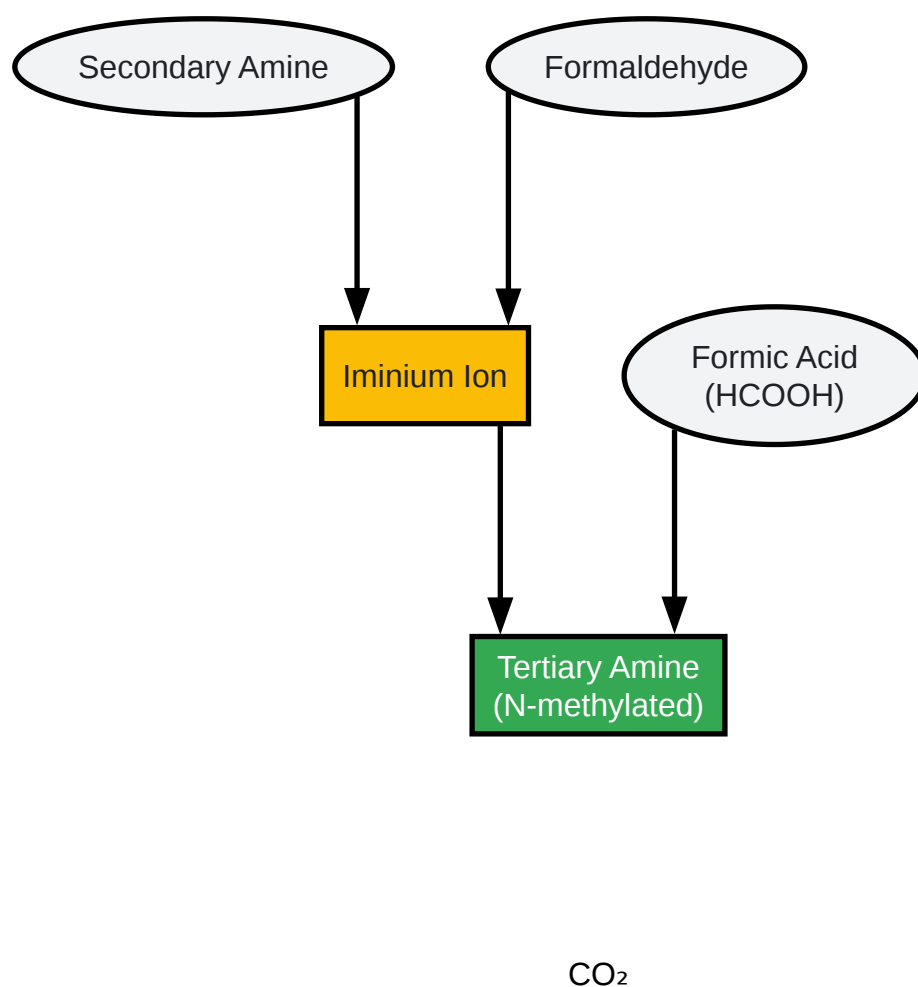
A variety of methods have been developed for this transformation, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions. These can be broadly categorized into classical named reactions, methods employing borohydride reagents, and modern catalytic approaches.

Classical Named Reactions

The Eschweiler-Clarke and Leuckart-Wallach reactions are long-established methods for the synthesis of tertiary amines, often favored for their simplicity and the use of inexpensive reagents.[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination that specifically synthesizes N-methylated tertiary amines from secondary amines using an excess of formaldehyde and formic acid.[3][4][5] Formic acid serves as the hydride donor to reduce the intermediate iminium ion.[6] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][7]



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Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Leuckart-Wallach Reaction

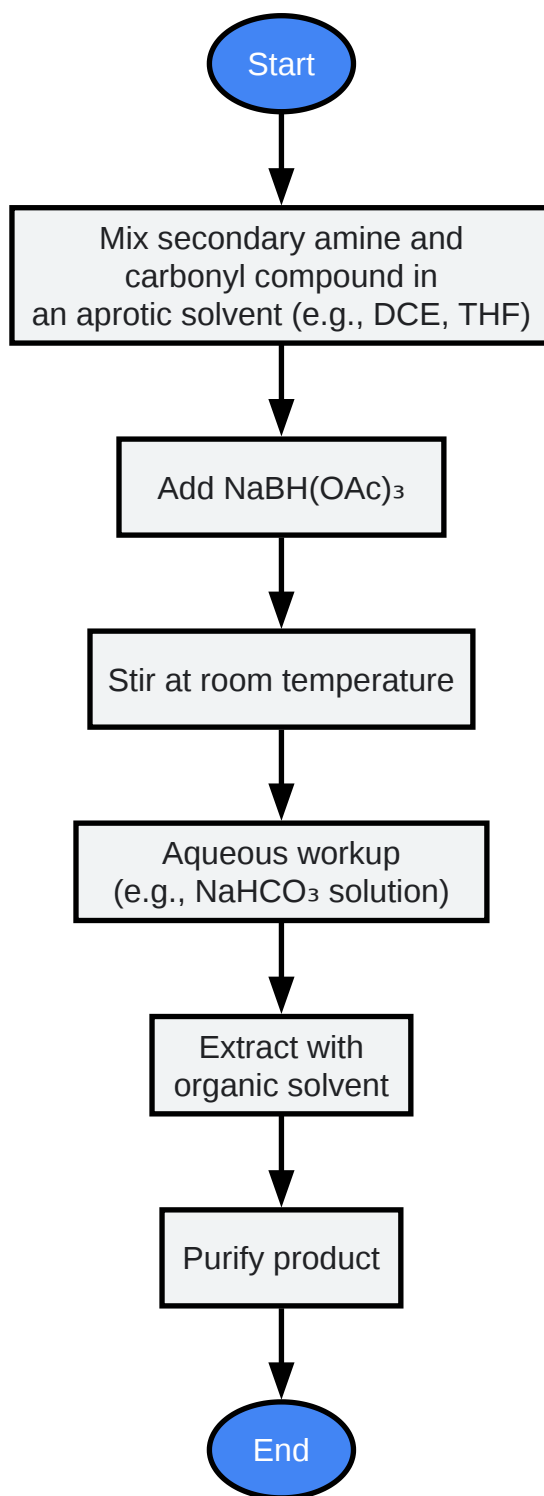
The Leuckart-Wallach reaction is a broader method that can be used to alkylate secondary amines with various aldehydes or ketones, again using formic acid or a derivative like ammonium formate as the reducing agent.^[8]^[9] This reaction typically requires high temperatures, often between 100-160°C.^[1]

Modern Hydride Reagents

The development of milder and more selective reducing agents has significantly expanded the scope and utility of reductive amination.

Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)

Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent, well-suited for the reductive amination of secondary amines.^[1] Its steric bulk and reduced basicity allow for the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound.^[1] A significant advantage of $\text{NaBH}(\text{OAc})_3$ over other borohydrides is its lower toxicity.^[1]



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Caption: Experimental workflow for reductive amination using $\text{NaBH}(\text{OAc})_3$.^[1]

Sodium Cyanoborohydride (NaBH_3CN)

Sodium cyanoborohydride is another effective reducing agent for this transformation.^[1] It is particularly useful as it is stable in weakly acidic conditions (pH 6-7), which are optimal for iminium ion formation.^[1] However, its high toxicity necessitates careful handling and disposal.^[10]

Advanced Catalytic Methods

Recent advances have focused on the development of catalytic systems that improve atom economy and operate under milder conditions.^[1]

Brønsted Acid-Catalyzed Reductive Amination

Strong Brønsted acids, such as triflic acid (TfOH), can catalyze the direct reductive amination of carbonyl compounds.^{[1][11]} In some variations, formamides can act as both the amine source and the reductant, offering a metal-free alternative to traditional methods.^{[1][12]}

Iridium-Catalyzed Reductive Amination

Iridium complexes, in conjunction with a suitable phosphine ligand and a hydrogen source (e.g., H₂ gas), have emerged as highly efficient catalysts for the reductive amination of ketones with secondary amines.^{[1][13]} These methods often proceed under pressurized hydrogen and elevated temperatures.^[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of tertiary amines via various reductive amination methods.

Table 1: Classical Reductive Amination Methods

Secondary Amine	Carbonyl Compound	Product	Method	Yield (%)	Reference
Piperidine	Cyclohexanone	1-Cyclohexylpiperidine	Leuckart-Wallach	75	[1]
Pyrrolidine	Acetophenone	1-(1-Phenylethyl)pyrrolidine	Leuckart-Wallach	80	[1]
Various	Formaldehyde	N-Methylated Tertiary Amine	Eschweiler-Clarke	>80	[4]

Table 2: Reductive Amination using Borohydride Reagents

Secondary Amine	Carbonyl Compound	Reducing Agent	Product	Yield (%)	Reference
Diethylamine	Cyclohexanone	NaBH(OAc) ₃	N,N-Diethylcyclohexylamine	94	[10]
Morpholine	Acetophenone	NaBH(OAc) ₃	4-(1-Phenylethyl)morpholine	92	[10]
Pyrrolidine	Benzaldehyde	NaBH ₃ CN	1-Benzylpyrrolidine	85	[14]

Table 3: Modern Catalytic Reductive Amination Methods

Secondary Amine	Carbonyl Compound	Catalyst/Reagent	Product	Yield (%)	Reference
N-Methylaniline	Various Acetophenones	HSiCl ₃ /TMEDA	N-Methyl-N-(1-phenylethyl)aniline derivatives	80-95	[15]
Various	Various Ketones	Iridium Complex / H ₂	Various Tertiary Amines	High	[1] [13]
Various	Various Carbonyls	Triflic Acid / Formamide	Various Tertiary Amines	High	[1] [11] [12]

Detailed Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

A representative procedure for the Eschweiler-Clarke reaction is as follows:

- To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).[\[1\]](#)[\[3\]](#)
- Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.[\[1\]](#)
- After completion, cool the reaction mixture to room temperature.
- Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.[\[1\]](#)
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude tertiary amine, which can be further purified by distillation or column chromatography.

Protocol 2: Leuckart-Wallach Reaction

A general procedure for the Leuckart-Wallach reaction is as follows:

- In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).^[1]
- Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.^[1]
- Cool the reaction to room temperature and carefully add a concentrated solution of hydrochloric acid.
- Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.^[1]
- After cooling, make the solution basic with a concentrated sodium hydroxide solution.
- Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
- Purify the tertiary amine by distillation or column chromatography.^[1]

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)

A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

- To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) in portions.^{[2][10]}
- Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.

- Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the tertiary amine.^[1]

Protocol 4: Reductive Amination using Sodium Cyanoborohydride (NaBH_3CN)

A general protocol for reductive amination with sodium cyanoborohydride is as follows:

- Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent, typically methanol.^[1]
- Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.^[1]
- Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.^[1]
- Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
- Carefully add an aqueous solution of NaOH to quench the reaction and adjust the pH to be basic.
- Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
- Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.
- Purify the product by column chromatography or distillation.

Protocol 5: Brønsted Acid-Catalyzed Reductive Amination

A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:

- To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0 mL), add triflic acid (5-10 mol%).^[1]

- Heat the reaction mixture at 100-120 °C for 12-24 hours.[1]
- After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.[1]
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the tertiary amine.[1]

Protocol 6: Iridium-Catalyzed Direct Reductive Amination

A general procedure for iridium-catalyzed direct reductive amination is as follows:

- In a glovebox, charge a pressure reactor with the iridium precursor (e.g., $[\text{Ir}(\text{COD})\text{Cl}]_2$, 0.5-1 mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the secondary amine (1.0 eq.), and the ketone (1.2 eq.).[1]
- Add an anhydrous solvent (e.g., THF or toluene).
- Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).[1]
- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.[1]
- After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography to afford the tertiary amine.[1]

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